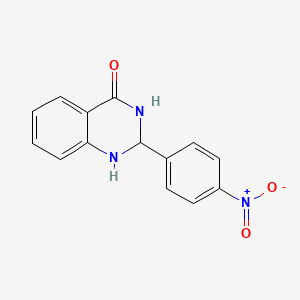

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one typically involves the reaction of 4-nitroaniline with isatoic anhydride in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The dihydroquinazolinone ring can be oxidized to form quinazolinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 2-(4-Aminophenyl)-2,3-dihydroquinazolin-4(1h)-one.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Oxidation: Quinazolinone derivatives with different oxidation states.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one can be achieved through various methodologies, including eco-friendly approaches that utilize green chemistry principles. Recent studies have reported the use of graphene oxide as a catalyst for the synthesis of this compound, yielding high purity and excellent yields (82-95%) under mild conditions . The characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FT-IR), confirming the structural integrity and functional groups present in the compound .

Antimicrobial Properties

Research has demonstrated that derivatives of 2,3-dihydroquinazolin-4(1H)-ones exhibit significant antimicrobial activity. For instance, studies indicate that these compounds can act against various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents . The presence of specific substituents on the phenyl ring can enhance their bioactivity.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. These compounds have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the nitrogen-containing heterocyclic framework can significantly impact their anticancer properties .

Larvicidal Activity

A notable application of this compound is its use as a larvicidal agent against malaria vectors like Anopheles arabiensis. In silico studies have predicted favorable interactions with molecular targets involved in insect physiology, suggesting this compound could serve as a lead for developing safer insecticides .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.

4-Nitrophenyl isocyanate: Used as a pharmaceutical intermediate.

4-Nitrophenyl acetate: Employed as an esterase substrate in biochemical assays.

Uniqueness

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1h)-one is unique due to its specific structural features, which confer distinct biological activities. Its dihydroquinazolinone core and nitrophenyl substituent make it a versatile compound for various applications, distinguishing it from other nitrophenyl derivatives.

Activité Biologique

2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological properties, including anti-leishmanial, antioxidant, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O3, with a molecular weight of 273.26 g/mol. The compound features a nitrophenyl group that contributes significantly to its biological activity.

1. Anti-Leishmanial Activity

Recent studies have highlighted the potential of this compound as an anti-leishmanial agent. In silico docking studies indicated strong binding affinity to key proteins involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. Molecular dynamics simulations further supported these findings by demonstrating the stability of ligand-protein interactions over time .

Case Study:

- In vitro Studies : The compound exhibited an IC50 value of 0.05 µg/mL against Leishmania donovani in vitro, indicating potent anti-leishmanial activity .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. It was found that the introduction of different substituents on the phenyl ring significantly influenced its radical scavenging activity.

Data Table: Antioxidant Activity Comparison

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 3a | 4-Nitrophenyl | 427.05 ± 10.37 |

| 3b | 4-Chlorophenyl | 381.33 ± 8.71 |

| 5a | Trifluoromethyl | Notable improvement |

The study indicated that compounds with the nitrophenyl group had lower antioxidant activity compared to those with trifluoromethyl substituents .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor for several enzymes relevant in metabolic pathways:

- Alpha-glucosidase (AG) : Exhibited notable inhibition, suggesting potential use in managing diabetes.

- Aldose reductase (AR) : Demonstrated dual inhibition capabilities alongside AG, indicating a combined therapeutic effect for diabetic conditions .

Case Study:

- In vitro testing revealed that derivatives of this compound could effectively inhibit both AG and AR with varying degrees of potency.

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8,13,15H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCICAOWUWBGQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.